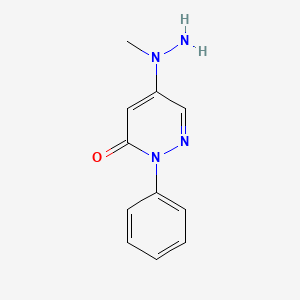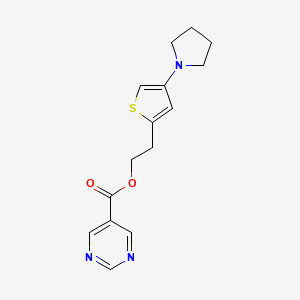
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrimidine carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
化学反応の分析
Types of Reactions
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
科学的研究の応用
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
作用機序
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine core but with different substituents on the pyridine ring
Uniqueness
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the combination of its pyrrolidine, thiophene, and pyrimidine carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
特性
分子式 |
C15H17N3O2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |
InChIキー |
UHNZYQHAOUGQRC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


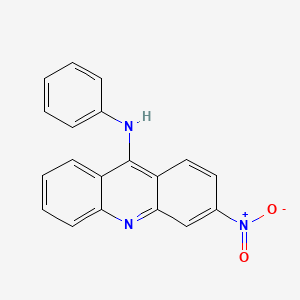
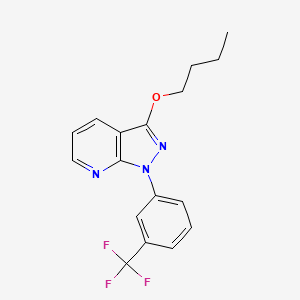

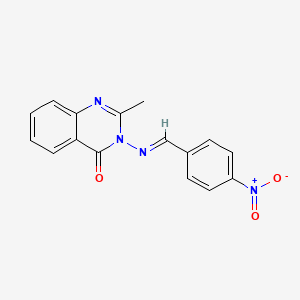
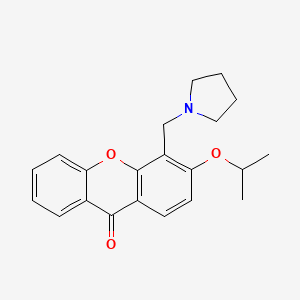
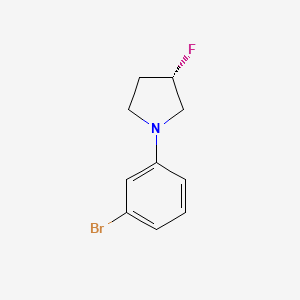
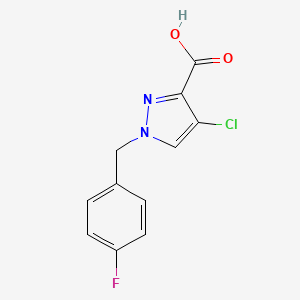
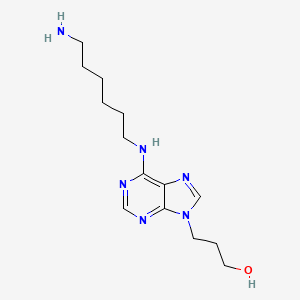


![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
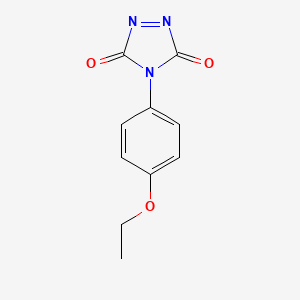
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
